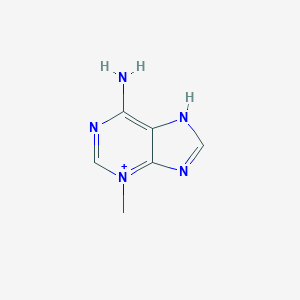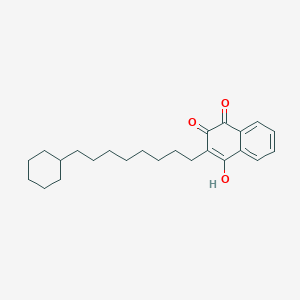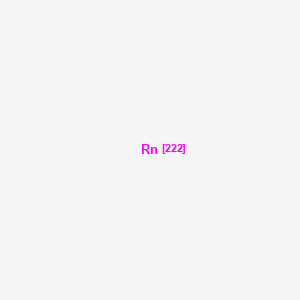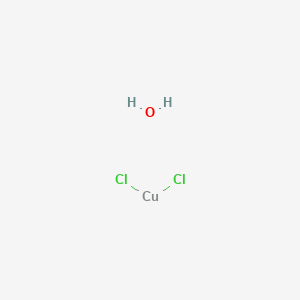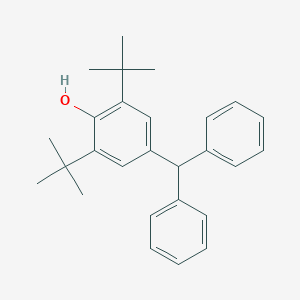
4-Benzhydryl-2,6-di-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzhydryl-2,6-di-tert-butylphenol, also known as BHT (Butylated Hydroxytoluene), is a synthetic antioxidant commonly used in the food industry to prevent oxidative damage in food products. This compound has also been extensively studied for its potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Wirkmechanismus
4-Benzhydryl-2,6-di-tert-butylphenol acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also inhibits the production of pro-inflammatory cytokines, which reduces inflammation in the body.
Biochemische Und Physiologische Effekte
4-Benzhydryl-2,6-di-tert-butylphenol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the risk of certain types of cancer. 4-Benzhydryl-2,6-di-tert-butylphenol has also been shown to reduce oxidative stress and inflammation in the body, which could be beneficial in the treatment of cardiovascular disease and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Benzhydryl-2,6-di-tert-butylphenol in lab experiments is its stability. 4-Benzhydryl-2,6-di-tert-butylphenol is a stable compound that does not easily degrade, which makes it a reliable antioxidant for use in experiments. However, one limitation of using 4-Benzhydryl-2,6-di-tert-butylphenol is its potential toxicity. High doses of 4-Benzhydryl-2,6-di-tert-butylphenol have been shown to cause liver damage in animals, which could limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-Benzhydryl-2,6-di-tert-butylphenol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 4-Benzhydryl-2,6-di-tert-butylphenol has been shown to reduce oxidative stress and inflammation in the brain, which could be beneficial in the treatment of these disorders. Another area of interest is its potential use in the treatment of cancer. 4-Benzhydryl-2,6-di-tert-butylphenol has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new cancer treatments.
Synthesemethoden
4-Benzhydryl-2,6-di-tert-butylphenol can be synthesized by reacting 2,6-di-tert-butylphenol with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields 4-benzhydryl-2,6-di-tert-butylphenol, which can then be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Benzhydryl-2,6-di-tert-butylphenol has been extensively studied for its potential therapeutic applications. Research has shown that 4-Benzhydryl-2,6-di-tert-butylphenol has antioxidant and anti-inflammatory properties that could be beneficial in the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
13145-54-5 |
|---|---|
Produktname |
4-Benzhydryl-2,6-di-tert-butylphenol |
Molekularformel |
C27H32O |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
4-benzhydryl-2,6-ditert-butylphenol |
InChI |
InChI=1S/C27H32O/c1-26(2,3)22-17-21(18-23(25(22)28)27(4,5)6)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,24,28H,1-6H3 |
InChI-Schlüssel |
ROSVWDGOYHWTPB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
13145-54-5 |
Synonyme |
4-Benzhydryl-2,6-di-tert-butylphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



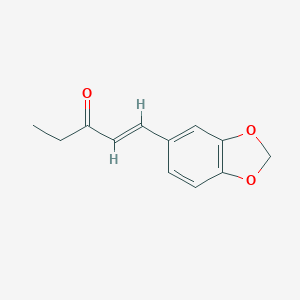
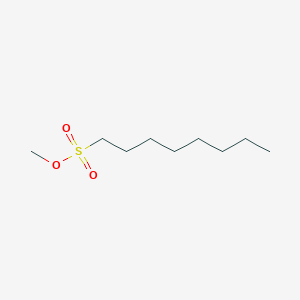
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
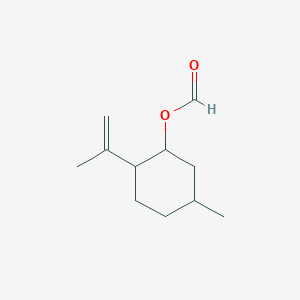

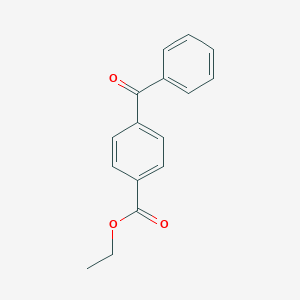
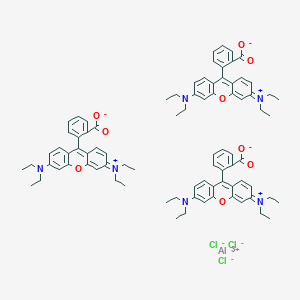
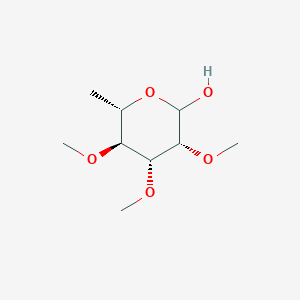
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
